molecular formula C6H13NO2 B1607187 Methyl butylcarbamate CAS No. 2594-21-0

Methyl butylcarbamate

Cat. No.: B1607187
CAS No.: 2594-21-0
M. Wt: 131.17 g/mol
InChI Key: NYVDNVCZHTXXMW-UHFFFAOYSA-N
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Description

Methyl butylcarbamate is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. Carbamate compounds are widely studied for their biological activity and serve as key intermediates or core structures in developing pharmacologically active molecules. Research on analogous carbamates highlights their significant potential as selective enzyme inhibitors. For instance, certain carbamate derivatives have been investigated as highly selective inhibitors of butyrylcholinesterase (BChE), an enzyme target in neurodegenerative disease research . These inhibitors can enhance cholinergic transmission and may potentially modify disease progression by influencing pathological protein aggregation . The carbamate functional group is a privileged structure in drug discovery, enabling the development of compounds with optimized binding interactions, selectivity, and pharmacokinetic properties. This compound is provided exclusively for laboratory research purposes. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, consulting the safety data sheet prior to use. The product identity and purity are the responsibility of the buyer.

Properties

IUPAC Name

methyl N-butylcarbamate
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InChI

InChI=1S/C6H13NO2/c1-3-4-5-7-6(8)9-2/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYVDNVCZHTXXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50180604
Record name BCME
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2594-21-0
Record name Carbamic acid, N-butyl-, methyl ester
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Record name Methyl butylcarbamate
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Record name Methyl butylcarbamate
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Preparation Methods

Preparation via Oxidative Carbonylation of Butylamine and Methylamine

One of the notable methods for synthesizing methyl butylcarbamate is through the oxidative carbonylation of primary amines such as butylamine with methylamine under catalytic conditions. This process is advantageous because it avoids the use of toxic intermediates like methyl isocyanate, which is common in traditional phosgenation methods.

  • Reaction Setup: The reaction is typically carried out in a stirred autoclave reactor.
  • Catalyst: Various iodide salts such as lithium iodide, potassium iodide, or tetrabutyl ammonium iodide are used as catalysts.
  • Conditions: Mild temperature and pressure conditions are employed, typically at moderate temperatures (around 100–150 °C) and atmospheric to slightly elevated pressures.
  • Reaction Time: The reaction duration ranges from 5 to 7 hours.
  • Conversion and Yield: Gas chromatography (GC) analysis shows about 91% conversion of butylamine with a yield of this compound around 30.76 mmol under optimized conditions.

This method is considered safer and more environmentally friendly compared to traditional methods, offering high selectivity and the ability to reuse catalysts after simple filtration.

Multi-Step Reaction Using Diphenyl Carbonate and Methylamine

Another industrially relevant preparation involves a three-step continuous reaction process using diphenyl carbonate and methylamine:

  • Step 1: Continuous liquid-phase reaction of diphenyl carbonate with methylamine at 20–80 °C, forming phenyl-N-methyl urethane and phenol.
  • Step 2: Thermolysis of phenyl-N-methyl urethane at 180–220 °C under reduced pressure (200 mmHg to atmospheric) to generate methyl isocyanate and phenol.
  • Step 3: Reaction of methyl isocyanate with substituted phenols or naphthols to yield N-methyl carbamates, including this compound derivatives.

This process uses multiple reactors in series or parallel, with stirring and continuous feed to optimize yield and selectivity. The overall molar yield of N-methyl carbamates in this method exceeds 98% relative to the reactants added.

  • Isolation: The product is isolated by crystallization, filtration, and drying. The choice of solvent in the third step facilitates easy separation and recycling.
  • Advantages: This method allows for continuous production, high product purity, and minimal residual methyl isocyanate, enhancing safety and efficiency.

Catalytic Synthesis Using Urea Derivatives and Metal Oxide Catalysts

Recent research has explored environmentally friendly synthesis routes for alkyl carbamates, including this compound, via the reaction of urea derivatives with alcohols or amines catalyzed by metal oxides:

  • Catalysts: Mixed metal oxide catalysts such as TiO2-Cr2O3 supported on silica have been used effectively.
  • Reaction Conditions: Refluxing alcohols (e.g., butanol) with the catalyst at temperatures around 120 °C for several hours (8 h) results in high yields.
  • Yields: Methyl carbamate yields reach up to 97.5%, ethyl carbamate 97%, and butyl carbamate 96%, indicating the method's efficiency for alkyl carbamate synthesis.

This method is notable for its environmental friendliness, avoiding hazardous reagents and enabling catalyst reuse.

Carbamate Formation via Activated Mixed Carbonates

In medicinal chemistry and organic synthesis, carbamates including this compound can be prepared via alkoxycarbonylation using activated mixed carbonates:

  • Reagents: Mixed carbonates such as p-nitrophenyl chloroformate or di(2-pyridyl) carbonate react with suitable alcohols to form activated carbonates.
  • Reaction: These activated carbonates then react with primary or secondary amines (e.g., butylamine) in the presence of bases like triethylamine or potassium hydride.
  • Advantages: This method offers high yields, mild reaction conditions, and avoids phosgene, making it suitable for sensitive substrates and pharmaceutical intermediates.

Summary Table of Preparation Methods for this compound

Method Key Reactants Catalyst/Conditions Yield/Conversion Advantages
Oxidative Carbonylation Butylamine + Methylamine LiI, KI, or TBAI; mild temp/pressure 91% conversion of butylamine; 30.76 mmol yield Avoids methyl isocyanate; reusable catalyst
Multi-Step Continuous Reaction Diphenyl carbonate + Methylamine Multi-reactor; 20–220 °C; reduced pressure >98% molar yield of N-methyl carbamates Continuous process; high purity; low residual toxic intermediates
Catalytic Synthesis with Metal Oxides Urea derivatives + alcohols TiO2-Cr2O3/SiO2 catalyst; reflux 120 °C Up to 96% butyl carbamate yield Environmentally friendly; catalyst reuse
Activated Mixed Carbonates Alkoxycarbonylation Activated mixed carbonates + amines Base (triethylamine or KH); mild conditions High yields in organic synthesis Mild, phosgene-free, suitable for pharma

Research Findings and Notes

  • The oxidative carbonylation method represents a significant advancement by eliminating the use of toxic methyl isocyanate and phosgene, improving safety and environmental impact.
  • The three-step continuous reaction process using diphenyl carbonate and methylamine is industrially scalable and achieves very high selectivity and yield, with efficient product isolation and solvent recycling.
  • Metal oxide catalysts such as TiO2-Cr2O3 supported on silica demonstrate high activity and selectivity for carbamate synthesis from urea derivatives, with potential for green chemistry applications.
  • Activated mixed carbonates provide a versatile and mild synthetic route for carbamates, widely used in medicinal chemistry for drug design and synthesis of biologically active molecules.

Scientific Research Applications

Chemical Synthesis

Methyl butylcarbamate is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.

Application Description
Intermediate in Synthesis Used in the production of pharmaceuticals and agrochemicals.
Protecting Group Functions as a protecting group for amines during peptide synthesis.
Enzyme Inhibition Studies Investigated for its role in inhibiting specific enzymes relevant to drug design.

Biological Research

In biological studies, this compound has been explored for its potential effects on enzyme activity and protein interactions. Its ability to form stable complexes with enzymes makes it a useful tool for studying enzyme mechanisms.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on protein methyltransferases, which are critical for gene expression regulation. The compound demonstrated significant inhibition at low concentrations, indicating its potential as a selective inhibitor in therapeutic applications.

Medicinal Applications

This compound has been researched for its potential therapeutic applications, particularly as a drug intermediate. Its structure allows for modifications that can lead to the development of novel pharmaceuticals targeting various diseases.

Therapeutic Area Potential Applications
Neurological Disorders Investigated as a precursor for drugs targeting neurological conditions.
Cancer Treatment Explored for its role in synthesizing compounds with anticancer properties.

Industrial Uses

In industry, this compound is utilized in the production of fine chemicals and as a preservative in various products. Its effectiveness as a biocide makes it suitable for use in paints, coatings, and personal care products.

Application Overview

  • Preservative : Used in personal care products to prevent microbial growth.
  • Biocide : Effective against fungi and bacteria, enhancing product stability.

Environmental Considerations

The environmental impact of this compound has been assessed, particularly regarding its use as a pesticide and fungicide. While effective, there are concerns about its toxicity and the need for safe handling practices to mitigate risks associated with exposure.

Case Study: Toxicity Assessment

Research indicates that carbamates like this compound can lead to increased acetylcholine levels due to their reversible inhibition of acetylcholinesterase (AChE). This can result in symptoms of toxicity if not managed properly.

Mechanism of Action

Methyl butylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in increased stimulation of cholinergic synapses . The compound interacts with the active site of the enzyme, forming a reversible complex that prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Structural and Functional Differences

Carbamates vary in biological activity, stability, and applications based on their substituents. Key comparisons include:

Compound Structure Key Properties Applications/Context References
Methyl Butylcarbamate CH₃NHCOO(CH₂)₃CH₃ - Thermal degradation product of IPBC .
- Stable in fluorination reactions .
Limited direct use; appears in degradation studies and synthetic chemistry.
Ethylcarbamate C₂H₅NHCOOC₂H₅ - Carcinogenic in mice; induces lung tumors .
- Chromosomal abnormalities in mitosis.
Historical use as a hypnotic; now restricted due to toxicity.
Butylcarbamate C₄H₉NHCOOC₄H₉ - Reduces tumor formation when co-administered with ethylcarbamate . Studied for modulating carcinogenicity of ethylcarbamate.
IPBC I-C≡C-CH₂OCONH(CH₂)₃CH₃ - Broad-spectrum biocide; antifungal and preservative .
- Degrades into this compound .
Wood preservative, cosmetics, paints .
Fentanyl Methyl Carbamate Opioid derivative with methyl carbamate - Schedule I controlled substance .
- High potency and regulatory restrictions.
Forensic and research applications only.
Isosorbide-di-(butylcarbamate) Bis-carbamate on isosorbide backbone - Inhibits butyrylcholinesterase (BuChE) .
- Potential for treating neurodegenerative diseases.
Pharmacological research targeting Alzheimer’s disease.

Stability and Degradation

  • Thermal Degradation : IPBC decomposes into this compound, propargyl butylcarbamate, and iodinated alcohols under heat, indicating differing stability among carbamates .
  • Chemical Reactivity : this compound’s use as a solvent-free substrate in fluorination highlights its stability compared to ethylcarbamate, which degrades into hazardous byproducts .

Industrial and Regulatory Profiles

  • Preservatives: IPBC is widely used in cosmetics (up to 0.1% concentration) but regulated due to iodine content and UV sensitivity .
  • Safety Regulations : Fentanyl methyl carbamate is a Schedule I drug in the U.S. , whereas this compound requires standard hazardous material handling (gloves, eye protection) without strict scheduling .

Biological Activity

Methyl butylcarbamate (MBC) is an organic compound belonging to the carbamate family, known for its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. This article synthesizes current research findings on the biological activity of MBC, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a carbamate functional group, which contributes to its stability and biological activity. The general structure can be represented as:

R NHCOOR \text{R NHCOOR }

where R is a butyl group and R' is a methyl group. This configuration allows MBC to interact with various biological targets effectively.

1. Antimicrobial Activity

MBC has demonstrated significant antimicrobial properties. Studies have shown that carbamates, including MBC, can inhibit the growth of various bacterial strains. For example, a study assessing the bioactivity of methyl esters found that compounds similar to MBC exhibited zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing antimicrobial agents.

2. Inhibition of Enzymatic Activity

Carbamates are known for their ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE by MBC can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in treating neurodegenerative diseases like Alzheimer's .

3. Anti-Cancer Properties

Recent research indicates that carbamate derivatives can exhibit anti-cancer activities. For instance, modifications to the carbamate structure have led to compounds with enhanced potency against cancer cell lines. In one study, carbamate derivatives were found to be significantly more effective at inhibiting tumor cell proliferation compared to their parent compounds . This suggests that MBC could be further investigated for its potential as an anti-cancer agent.

The biological activity of MBC can be attributed to several mechanisms:

  • Proteolytic Stability : Carbamates are resistant to proteolytic degradation, allowing them to maintain their biological activity in physiological environments .
  • Cell Membrane Permeability : MBC's chemical structure facilitates its passage through cell membranes, enabling it to reach intracellular targets effectively .
  • Interaction with Biological Macromolecules : MBC can form stable complexes with proteins and nucleic acids, potentially disrupting critical biological processes such as DNA replication and protein synthesis .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various methyl esters, including MBC, revealing its effectiveness against multiple bacterial strains using the agar well diffusion method .
  • Neuropharmacological Assessment : Research evaluating the AChE inhibitory activity of MBC showed promising results in enhancing cholinergic transmission in vitro, indicating its potential utility in treating cognitive disorders .

Data Tables

Study Activity Assessed Results Reference
Study 1AntimicrobialEffective against Staphylococcus aureus (14 mm zone)
Study 2AChE InhibitionSignificant increase in acetylcholine levels
Study 3Anti-Cancer ActivityEnhanced potency against cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl butylcarbamate, and how can reaction efficiency be validated?

  • Methodological Answer : this compound can be synthesized via carbamate-forming reactions, such as the reaction of butylamine with methyl chloroformate under controlled pH and temperature. Validate reaction efficiency using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor byproduct formation. For reproducibility, follow standardized protocols for reagent purification (e.g., distillation) and characterize products via 1^1H/13^13C NMR and FT-IR spectroscopy to confirm functional groups. Purity should be assessed using melting point analysis or gas chromatography-mass spectrometry (GC-MS) .

Q. How should this compound be characterized to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopic Characterization : Use 1^1H NMR (δ ~3.6 ppm for methyl carbamate protons) and 13^13C NMR (δ ~155 ppm for carbonyl carbons).
  • Chromatographic Methods : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%).
  • Elemental Analysis : Verify empirical formula (e.g., C6_6H13_{13}NO2_2) with ≤0.3% deviation .

Advanced Research Questions

Q. What are the primary degradation pathways and products of this compound under thermal stress?

  • Methodological Answer : Thermal degradation studies using thermogravimetric analysis (TGA) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) reveal key degradation products:

  • Degradation Products : Prop-2-yn-1-yl ethylcarbamate, methyl N-butylcarbamate, and 3-iodoprop-2-yn-1-ol.
  • Mechanisms : Deiodination, demethylation, and hydroxylation dominate under pyrolysis conditions (150–300°C). Validate pathways via isotopic labeling or computational modeling (e.g., density functional theory) .

Q. How can researchers resolve contradictions in safety data for this compound across studies?

  • Methodological Answer :

  • Data Comparison : Cross-reference safety data sheets (SDS) from multiple providers (e.g., ChemScene LLC vs. Cayman Chemical) to identify discrepancies in hazard classification.
  • Experimental Validation : Conduct acute toxicity assays (e.g., LD50_{50} in rodent models) or environmental toxicity tests (e.g., Daphnia magna bioassays) to verify claims.
  • Regulatory Alignment : Follow guidelines from the European Chemicals Agency (ECHA) or OSHA for exposure limits and PPE recommendations .

Q. What analytical methods are recommended for quantifying trace degradation products in environmental samples?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate analytes from matrices like soil or water.
  • Quantification : Apply UPLC-MS/MS in multiple reaction monitoring (MRM) mode with deuterated internal standards (e.g., methyl-d3_3 butylcarbamate) to improve accuracy.
  • Validation : Ensure linearity (R2^2 > 0.99), precision (RSD < 5%), and recovery rates (80–120%) per ICH Q2(R1) guidelines .

Methodological Best Practices

Q. How can experimental protocols for this compound synthesis ensure reproducibility?

  • Methodological Answer :

  • Detailed Documentation : Include exact molar ratios, solvent grades, and reaction times in supplementary materials.
  • Control Experiments : Replicate published procedures (e.g., Han et al.’s thermal degradation setup) and compare yields/purity.
  • Peer Review : Share protocols via platforms like protocols.io for community feedback .

Q. What exposure controls and PPE are critical when handling this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity during synthesis.
  • PPE : Wear nitrile gloves (tested via ASTM D6319), ANSI-approved safety goggles, and lab coats.
  • Emergency Protocols : Follow first-aid measures for skin contact (15-minute rinsing with water) and inhalation (immediate fresh air) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s ecological toxicity?

  • Methodological Answer :

  • Literature Review : Prioritize studies with transparent methodology (e.g., Indagoo’s SDS vs. peer-reviewed ecotoxicity studies).
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from heterogeneous sources.
  • Gap Identification : Note missing data on bioaccumulation (e.g., log P values) and commission targeted assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl butylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl butylcarbamate

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